Distearyl thiodipropionate
Overview
Description
Distearyl thiodipropionate is a versatile antioxidant and UV stabilizer widely used in various industries, including cosmetics, plastics, rubbers, and adhesives. It is a white to yellowish solid with a molecular formula of C31H54O2S and a molecular weight of 498.86 . This compound is known for its exceptional thermal stability and compatibility with different polymers and materials .
Mechanism of Action
Target of Action
Distearyl Thiodipropionate (DSTDP) primarily targets free radicals and UV radiation . It is used extensively in various industries, including cosmetics, where it offers protection against free radicals and UV damage .
Mode of Action
DSTDP functions as an antioxidant and UV stabilizer . As an antioxidant, it impedes oxidation reactions, thereby preserving the color and texture of finished products . As a UV stabilizer, it safeguards the skin from UV damage . Moreover, DSTDP also acts as an emulsifier , aiding in the dispersion of other ingredients in personal care products .
Biochemical Pathways
oxidative stress and free radical formation . By neutralizing free radicals, DSTDP can prevent oxidative damage to cells and tissues .
Pharmacokinetics
It is known that dstdp is a white to yellowish solid that is insoluble in water but soluble in organic solvents This suggests that it may be absorbed and distributed in the body through lipid-rich tissues and metabolized by the liver
Result of Action
The primary result of DSTDP’s action is the protection of skin and other materials from oxidative damage . By neutralizing free radicals, DSTDP prevents oxidative stress, which can lead to cellular damage and premature aging . In addition, DSTDP’s UV stabilizing properties protect the skin from harmful UV radiation .
Action Environment
The efficacy and stability of DSTDP can be influenced by various environmental factors. For instance, its antioxidant and UV stabilizing properties may be more effective in environments with high levels of oxidative stress or UV exposure . Furthermore, DSTDP demonstrates exceptional thermal stability and compatibility with diverse polymers and organic materials , suggesting that it can remain stable and effective in a variety of industrial settings.
Biochemical Analysis
Biochemical Properties
Distearyl thiodipropionate functions as an antioxidant and UV stabilizer, effectively safeguarding the skin from free radicals and UV damage . It also acts as an emulsifier, aiding in the dispersion of other ingredients in personal care products . Moreover, it possesses water-resistant properties that help preserve moisture on the skin .
Cellular Effects
This compound offers protection against free radicals and UV damage, while also functioning as an emulsifier and preserving moisture on the skin . Some studies have raised concerns about potential skin irritation and allergic reactions .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its antioxidant and UV stabilizing properties . It safeguards the skin from free radicals and UV damage, acting as an emulsifier and preserving moisture on the skin .
Temporal Effects in Laboratory Settings
This compound is a white to yellowish solid that is insoluble in water but soluble in organic solvents . It remains stable under normal temperatures and pressures and demonstrates exceptional thermal stability .
Dosage Effects in Animal Models
As with any substance, it is recommended to conduct patch testing and consult with professionals due to potential skin irritation and allergic reactions .
Metabolic Pathways
It is known that ingested Dilauryl thiodipropionate, a similar compound, is excreted in the urine as thiodipropionic acid .
Transport and Distribution
Due to its lipophilic nature, it is likely to be distributed in lipid-rich areas of cells and tissues .
Subcellular Localization
Given its lipophilic nature and its role as an antioxidant and UV stabilizer, it may be localized in the cell membrane where it can exert its protective effects .
Preparation Methods
Distearyl thiodipropionate is synthesized through a multi-step process involving mixing, rectification, transesterification, and fractionation . The synthesis begins with the reaction of hydrogen sulfide, lower acrylate ester (such as methyl acrylate), a weak base amine catalyst, and a polar solvent (such as water) at temperatures ranging from 20 to 150°C under a pressure of (-0.099)-2 MPa . The resulting lower thiodipropionate diester is then mixed with higher aliphatic alcohol and an alkali catalyst (such as titanate ester) for the transesterification reaction, which occurs at temperatures of 50-200°C under similar pressure conditions . Finally, fractionation is performed at temperatures of 50-250°C under a pressure of (-0.099)-1 MPa .
Chemical Reactions Analysis
Distearyl thiodipropionate undergoes various chemical reactions, including oxidation, reduction, and substitution . As an antioxidant, it effectively decomposes peroxy acids and hydroperoxides into relatively harmless compounds such as carboxylic acids and alcohols . Common reagents used in these reactions include hydrogen sulfide, acrylate esters, and aliphatic alcohols . The major products formed from these reactions are hindered phenols and other antioxidative compounds .
Scientific Research Applications
Distearyl thiodipropionate has numerous scientific research applications across different fields:
Comparison with Similar Compounds
Distearyl thiodipropionate is part of a family of thiodipropionic acid derivatives, which include dilauryl thiodipropionate, dicetyl thiodipropionate, dimyristyl thiodipropionate, and ditridecyl thiodipropionate . These compounds share similar functions as antioxidants, but this compound is unique in its exceptional thermal stability and compatibility with diverse polymers and materials . It is also widely used in cosmetics for its skin conditioning and viscosity-controlling properties .
Properties
IUPAC Name |
octadecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWSSIYVTQUJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027299 | |
Record name | Distearyl thiodipropionate | |
Source | EPA DSSTox | |
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Molecular Weight |
683.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, White solid; [Hawley] White paste; [MSDSonline] | |
Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester | |
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Record name | Distearyl thiodipropionate | |
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Boiling Point |
BP: 250 °C at 1 mm Hg, Boiling Point: >300 °C; decomposes at 300 °C | |
Record name | DISTEARYL THIODIPROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |
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Solubility |
Insoluble in water, Water solubility: <0.001 g/L at 20 °C, Very soluble in benzene and olefin polymeres | |
Record name | DISTEARYL THIODIPROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.027 g/cu cm at 25 °C | |
Record name | DISTEARYL THIODIPROPIONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.95X10-8 mm Hg at 20 °C | |
Record name | DISTEARYL THIODIPROPIONATE | |
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Color/Form |
White flakes, Crystals | |
CAS No. |
693-36-7, 31852-10-5 | |
Record name | Distearyl thiodipropionate | |
Source | CAS Common Chemistry | |
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Record name | Distearyl thiodipropionate | |
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Record name | Dioctadecyl thiodipropionate | |
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Record name | DISTEARYL THIODIPROPIONATE | |
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Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester | |
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Record name | Distearyl thiodipropionate | |
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Record name | Dioctadecyl 3,3'-thiodipropionate | |
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Record name | Dioctadecyl thiodipropionate | |
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Record name | DISTEARYL THIODIPROPIONATE | |
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Record name | DISTEARYL THIODIPROPIONATE | |
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Melting Point |
61 °C | |
Record name | DISTEARYL THIODIPROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Distearyl thiodipropionate (DSTDP) primarily used for in industrial applications?
A1: DSTDP is widely employed as an antioxidant and stabilizer in various industrial applications, particularly in the manufacturing of polymers. [, , , , , , ] Its primary function is to prevent or slow down the degradation of polymers caused by oxidation, thus enhancing their lifespan and performance. [, ]
Q2: How does DSTDP function as an antioxidant in polymer materials?
A2: While the exact mechanism of action of DSTDP in polymers is complex and can vary depending on the specific polymer and processing conditions, it is generally understood to function as a secondary antioxidant. [] This means it primarily acts by decomposing hydroperoxides, which are reactive species formed during the initial stages of polymer oxidation. This decomposition prevents the further autocatalytic degradation of the polymer chains.
Q3: Are there specific analytical techniques used to identify and quantify DSTDP in polymer materials?
A3: Yes, Liquid Chromatography coupled with Mass Spectrometry (LC/MS) has been successfully employed for the identification and quantification of DSTDP in plastic materials. [] This technique offers high sensitivity and specificity, allowing for the detection of even trace amounts of DSTDP within the complex polymer matrix.
Q4: Can the presence of DSTDP in a polymer formulation affect the performance of other additives?
A4: Research suggests that DSTDP can influence the effectiveness of other additives in a polymer formulation, specifically copper inhibitors used to enhance the stability of the material. [] The presence of DSTDP may interfere with the complexing ability of copper inhibitors, potentially reducing their efficacy. This highlights the importance of careful formulation considerations when using DSTDP in combination with other additives.
Q5: Beyond its role as an antioxidant, are there other applications for DSTDP in material science?
A5: DSTDP is also utilized as an ingredient in the production of insulation paper for transformers. [] In this context, it contributes to enhancing the paper's resistance to combustion and improving its overall service lifespan. This application demonstrates the versatility of DSTDP in different material science applications.
Q6: What are some considerations regarding the environmental impact of DSTDP?
A6: While DSTDP offers benefits in various applications, its potential environmental impact requires consideration. Research in this area is limited, but responsible practices such as proper waste management and exploring alternatives are essential to mitigate any negative ecological effects.
Q7: Are there alternative compounds that can be used in place of DSTDP in specific applications?
A7: Yes, depending on the specific application, other antioxidants like thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] can be considered as alternatives to DSTDP. [] The choice of the most suitable antioxidant depends on factors such as the type of polymer, processing conditions, desired performance characteristics, and cost-effectiveness.
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